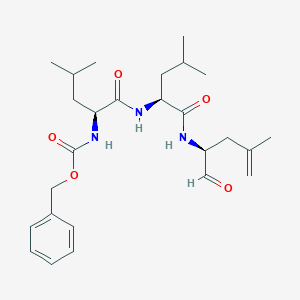

Z-Leu-leu-4,5-dehydro-leu-aldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Z-Leu-leu-4,5-dehydro-leu-aldehyde is a synthetic peptide compound with the chemical formula C26H39N3O5 and a molecular weight of 473.61 g/mol . It is primarily used in research settings, particularly in the fields of biochemistry and pharmacology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Leu-leu-4,5-dehydro-leu-aldehyde involves the coupling of specific amino acids through peptide bond formation The process typically starts with the protection of the amino group of leucine using a carbobenzoxy (Z) groupThe final step involves the oxidation of the terminal amino group to form the aldehyde .

Industrial Production Methods

化学反应分析

Types of Reactions

Z-Leu-leu-4,5-dehydro-leu-aldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can react with the aldehyde group under mild conditions.

Major Products Formed

Oxidation: Formation of Z-Leu-leu-4,5-dehydro-leu-carboxylic acid.

Reduction: Formation of Z-Leu-leu-4,5-dehydro-leu-alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

Z-Leu-Leu-4,5-dehydro-leu-aldehyde is a peptide aldehyde characterized by its unique structural properties. Its molecular formula is C26H39N3O5, which contributes to its reactivity and interaction with biological systems. The compound plays a crucial role in peptide synthesis and is utilized in drug development due to its ability to inhibit specific enzymatic activities.

Scientific Research Applications

-

Inhibition of Amyloid Beta Formation

- This compound has been studied for its potential effects on amyloid beta (Aβ) formation, which is significant in Alzheimer's disease research. In vitro studies indicate that this compound inhibits the formation of β- and γ-secretase derived Aβ with an IC50 of 1.8 µM, while stimulating the formation of soluble amyloid precursor protein (sα) at an EC50 of 250 nM . This suggests its potential as a therapeutic agent in neurodegenerative diseases.

-

Calpain Inhibition

- The compound has also been identified as an inhibitor for calpain, a calcium-dependent cysteine protease involved in various cellular processes including apoptosis and neurodegeneration. By inhibiting calpain activity, this compound may help protect against cellular damage in neurodegenerative conditions .

- Peptide Synthesis

Data Tables

| Application Area | Specific Use Case | Effectiveness/IC50/EC50 |

|---|---|---|

| Amyloid Beta Formation | Inhibition of β- and γ-secretase | IC50 = 1.8 µM; EC50 = 250 nM |

| Calpain Inhibition | Protection against neurodegeneration | Effective inhibitor |

| Peptide Synthesis | Formation of peptide bonds | Versatile in drug development |

Case Studies

- Alzheimer's Disease Research

- Neuroprotection via Calpain Inhibition

- Peptide Drug Development

作用机制

The mechanism of action of Z-Leu-leu-4,5-dehydro-leu-aldehyde involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

相似化合物的比较

Similar Compounds

Z-Leu-leu-leu-aldehyde: Similar structure but lacks the dehydro-leucine moiety.

Z-Leu-leu-4,5-dehydro-leu-alcohol: Similar structure but with an alcohol group instead of an aldehyde.

Z-Leu-leu-4,5-dehydro-leu-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

Z-Leu-leu-4,5-dehydro-leu-aldehyde is unique due to the presence of the dehydro-leucine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable tool in research and development .

生物活性

Z-Leu-leu-4,5-dehydro-leu-aldehyde is a synthetic peptide compound that has garnered attention in various fields of biological research due to its unique properties and potential therapeutic applications. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.

- Chemical Formula : C26H39N3O5

- Molecular Weight : 473.61 g/mol

- CAS Number : 181139-85-5

The compound features a dehydro-leucine moiety that enhances its stability and reactivity, making it a valuable tool in biochemical research and pharmaceutical development.

This compound primarily acts as an enzyme inhibitor . It binds to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can be either reversible or irreversible, depending on the nature of the interaction.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Protein-Protein Interactions : It plays a role in modulating interactions between proteins, which is crucial for many cellular processes.

Biological Activity and Therapeutic Applications

Research indicates that this compound has significant biological activities that make it a candidate for therapeutic applications:

-

Cancer Research :

- The compound has been investigated for its potential in cancer therapy. It shows proteasome inhibitory activity, contributing to cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and others .

- In vitro studies demonstrated that this compound induces apoptosis in cancer cells by blocking Akt-mediated pro-survival pathways .

- Neurodegenerative Diseases :

- Enzyme Targeting :

Case Study 1: Cancer Cell Viability

A study assessed the effects of this compound on various breast cancer cell lines:

- Cell Lines Tested : MCF-7, BT474, T47D, MDA-MB-231, SKBR3

- Concentration Range : 0–5 µM

- Results : The compound exhibited dose-dependent cytotoxicity with effective doses (ED50) ranging from 1.4 to 3.25 µM across different cell lines .

Case Study 2: Apoptosis Induction

In another study involving precursor-B acute lymphoblastic leukemia (ALL) xenograft models:

- Dosage : 5 mg/kg administered subcutaneously for 12 days.

- Outcome : The treatment delayed or prevented engraftment of B-lymphoblasts in 50% of treated animals, indicating potential therapeutic benefits in leukemia .

Summary Table of Biological Activities

| Activity Area | Findings |

|---|---|

| Cancer Therapy | Induces apoptosis and inhibits cell proliferation in breast cancer cell lines (ED50 values) |

| Neurodegenerative | Inhibits amyloid-beta formation; potential application in Alzheimer's disease |

| Enzyme Inhibition | Inhibits aldehyde dehydrogenases; may enhance efficacy of chemotherapeutics |

属性

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopent-4-en-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,18-19,21-23H,1,12-14,16H2,2-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWQFMXXHLZICN-VABKMULXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=C)C)C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=C)C)C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。